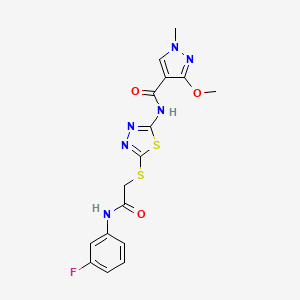

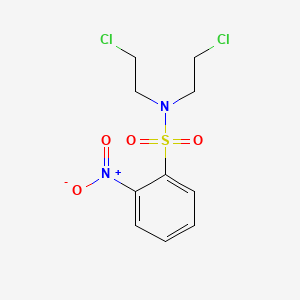

![molecular formula C11H8Cl2N2O2S B2492546 2-{2-[(2,5-二氯苯基)氨基]-1,3-噻唑-4-基}乙酸 CAS No. 1176120-71-0](/img/structure/B2492546.png)

2-{2-[(2,5-二氯苯基)氨基]-1,3-噻唑-4-基}乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid, is a derivative of thiazole, which is a heterocyclic compound that has been extensively studied due to its potential pharmacological properties. Thiazole derivatives are known for their anti-inflammatory and analgesic activities, as evidenced by the synthesis of various thiazole acetic acids and esters that have shown promising results in this regard .

Synthesis Analysis

The synthesis of thiazole derivatives often involves a multi-step process starting from simple precursors. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a related compound, was achieved using 2-[(fluoromethoxy)imino]-1,3-propanedinitrile as a starting material, followed by a series of reactions including oximation, alkylation, and cyclization . Similarly, another related compound, (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, was synthesized through a sequence of reactions starting from tert-butyl acetoacetate, highlighting the complexity and the multi-step nature of these syntheses .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using X-ray crystallography. For example, the stereochemical structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was unambiguously determined by this method . X-ray diffraction techniques have also been used to determine the structure of other related compounds, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, which revealed the presence of strong intermolecular hydrogen bonds contributing to the stability of the compound .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, the synthesis of 2-arylbenzothiazoles involves acetic acid–promoted condensation of aldehydes with 2-aminothiophenol, indicating the reactivity of the amino group in condensation reactions . The presence of acetic acid as a catalyst in such reactions underscores its role in facilitating chemical transformations of thiazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. While the specific properties of 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid are not detailed in the provided papers, related compounds have been characterized using spectroscopic methods such as IR, 1H NMR, and 13C NMR, which provide insights into the electronic environment of the molecules and their functional groups . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

科学研究应用

合成和结构表征

Aydin等人(2010年)的研究探讨了一种与2-{2-[(2,5-二氯苯基)氨基]-1,3-噻唑-4-基}乙酸在结构上相似的化合物的合成和结构表征。该研究详细描述了晶体结构、光谱表征和量子化学计算,突出了分子间氢键在稳定晶体结构中的重要性。这项研究为合成和分子结构提供了基础知识,这对于理解该化合物在各种科学领域中的应用至关重要(Aydin et al., 2010)。

受体结合研究

Gouldson等人(2000年)对受体结合进行了研究,将与所讨论化合物相关的分子与之进行了比较。这项研究涉及与突变受体的结合和活性研究,以了解不同分子如何与人类胆囊收缩素CCK(1)受体相互作用。该研究结果为分子相互作用和化合物在受体靶向研究中的潜在应用提供了见解(Gouldson et al., 2000)。

衍生物的构象分析

Lynch等人(2003年)专注于对与焦苯乙酸衍生物密切相关的化合物的构象分析。该研究采用了单晶X射线衍射技术来了解这些分子的构象,为分子几何和在材料科学或分子工程中的潜在影响提供了宝贵的数据(Lynch et al., 2003)。

抗菌活性研究

已经进行了几项关于与2-{2-[(2,5-二氯苯基)氨基]-1,3-噻唑-4-基}乙酸密切相关的化合物的抗菌性质的研究。Patel等人(2010年)、Sah等人(2014年)和Patel等人(2010年)探讨了衍生物的合成和微生物研究,报告了显著的抗菌和抗真菌活性。这些发现对于理解该化合物在制药和药物设计中的潜在应用至关重要(Patel et al., 2010),(Sah et al., 2014),(Patel et al., 2010)。

光降解研究

Wu等人(2007年)研究了含噻唑基化合物的光降解,为了解这类化合物在特定条件下的稳定性和反应性提供了宝贵的见解。这项研究对于理解该化合物的行为和在光照条件下稳定性至关重要,这在光照条件下稳定性至关重要(Wu et al., 2007)。

属性

IUPAC Name |

2-[2-(2,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S/c12-6-1-2-8(13)9(3-6)15-11-14-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMQWSCEOOTUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC2=NC(=CS2)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2492472.png)

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)

![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide](/img/structure/B2492485.png)